Cyclobutaneacetic acid, 3-acetyl- (9CI)
Description
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Properties
CAS No. |
114050-60-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.181 |
IUPAC Name |
2-(3-acetylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-2-6(3-7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
CVUWAAYXWQKWCB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(C1)CC(=O)O |
Synonyms |
Cyclobutaneacetic acid, 3-acetyl- (9CI) |
Origin of Product |
United States |
Enzymatic Resolution:this Technique Uses Enzymes to Selectively React with One Enantiomer in a Racemic Mixture, Allowing for the Separation of the Two. for Carboxylic Acids and Their Derivatives, Lipases Are Commonly Used.lookchem.coma Typical Process Involves the Enzymatic Hydrolysis of a Racemic Ester. the Enzyme Preferentially Hydrolyzes One Enantiomer E.g., the S Enantiomer to the Corresponding Optically Active Acid, Leaving the Other Enantiomer the R Enantiomer As the Unreacted Ester. These Two Products Can then Be Separated. Screening of Various Enzymes is Often Necessary to Find One with High Activity and Enantioselectivity for a Specific Substrate.lookchem.com
Advanced Spectroscopic Characterization Techniques for Cyclobutaneacetic Acid, 3 Acetyl 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Cyclobutaneacetic acid, 3-acetyl- (9CI), both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a set of complex signals corresponding to the various non-equivalent protons in the molecule. The protons on the cyclobutane (B1203170) ring would likely appear in the range of 1.8 to 3.5 ppm. A theoretical study on cyclobutane itself shows its protons resonate at approximately 1.98 ppm, a value that is shifted downfield compared to larger cycloalkanes. nih.gov The substitution on the cyclobutane ring in the target molecule would lead to a more complex splitting pattern and a wider range of chemical shifts. For instance, in cyclobutanecarboxylic acid, the methine proton alpha to the carboxyl group (at C1) is observed at a downfield shift of approximately 3.17 ppm, while the other ring protons appear between 1.74 and 2.60 ppm. chemicalbook.com The protons of the methylene (B1212753) group in the acetic acid side chain would likely resonate as a singlet or a multiplet, depending on the specific conformation and solvent, in the region of 2.2-2.6 ppm. The methyl protons of the acetyl group would give rise to a sharp singlet around 2.1-2.3 ppm. The acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a significantly downfield-shifted position, typically between 10 and 13 ppm, and its exact position would be dependent on concentration and solvent. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of distinct carbon environments. For Cyclobutaneacetic acid, 3-acetyl- (9CI), one would expect to see signals for the two carbonyl carbons (one for the ketone and one for the carboxylic acid) in the highly deshielded region of the spectrum, typically above 170 ppm for the carboxylic acid and around 200-210 ppm for the ketone. The carbons of the cyclobutane ring would appear in the aliphatic region, with their specific shifts influenced by the substituents. In unsubstituted cyclobutane, all four carbons are equivalent. However, in the target molecule, the substitution pattern would render the ring carbons non-equivalent, leading to distinct signals. The methylene carbon of the acetic acid side chain and the methyl carbon of the acetyl group would also have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclobutaneacetic acid, 3-acetyl- (9CI) based on Analogous Compounds
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference/Justification |
| Cyclobutane Ring Protons | 1.8 - 3.5 | 20 - 50 | Based on data for cyclobutane and cyclobutanecarboxylic acid. nih.govchemicalbook.comdocbrown.infochemicalbook.com |
| -CH(COOH)- | ~3.2 - 3.5 | ~45 - 55 | Downfield shift due to the electron-withdrawing carboxyl group. |
| -CH(C(O)CH₃)- | ~3.0 - 3.4 | ~50 - 60 | Downfield shift due to the electron-withdrawing acetyl group. |
| -CH₂- (acetic acid) | 2.2 - 2.6 | ~35 - 45 | Typical range for methylene protons alpha to a carbonyl group. |
| -C(O)CH₃ | 2.1 - 2.3 | ~25 - 35 | Characteristic shift for acetyl methyl protons. |
| -COOH | 10 - 13 (broad) | ~170 - 185 | Typical range for a carboxylic acid proton. |
| >C=O (ketone) | - | ~200 - 210 | Characteristic shift for a ketone carbonyl carbon. |
| >C=O (acid) | - | ~170 - 185 | Characteristic shift for a carboxylic acid carbonyl carbon. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of Cyclobutaneacetic acid, 3-acetyl- (9CI) would be dominated by strong absorption bands characteristic of the carboxylic acid and ketone functional groups. A very broad band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. rsc.orgnist.gov The C=O stretching vibrations would give rise to two distinct and strong absorption bands. The carboxylic acid C=O stretch is typically observed around 1700-1725 cm⁻¹, while the ketone C=O stretch would appear at a slightly higher frequency, around 1715-1730 cm⁻¹. rsc.orgnist.gov The C-O stretching and O-H bending vibrations of the carboxylic acid group would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the cyclobutane ring and the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C-C stretching vibrations of the cyclobutane ring would be expected to be more prominent in the Raman spectrum. rsc.org The C=O stretching vibrations would also be observable, although typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for studying the low-frequency ring-puckering vibrations of the cyclobutane ring, which are often weak or inactive in the IR spectrum. nih.gov A study on carboxylic acids in heavy water highlights the sensitivity of Raman spectroscopy to intermolecular interactions and the formation of dimers and other aggregates. rsc.org
Table 2: Predicted IR and Raman Vibrational Frequencies for Cyclobutaneacetic acid, 3-acetyl- (9CI)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Reference/Justification |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad, strong) | Weak | Characteristic of hydrogen-bonded dimers. rsc.orgnist.gov |
| C-H Stretch (Aliphatic) | 2850-3000 (medium) | Strong | From cyclobutane ring, methylene, and methyl groups. researchgate.net |
| C=O Stretch (Ketone) | 1715-1730 (strong) | Medium | Typical range for an aliphatic ketone. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | Medium | Typical range for a saturated carboxylic acid. rsc.orgnist.gov |
| C-O Stretch (Carboxylic Acid) | 1210-1320 (medium) | Weak | Coupled with O-H in-plane bending. |
| O-H Bend (Carboxylic Acid) | 1395-1440 (medium) | Weak | In-plane bending. |
| Cyclobutane Ring Vibrations | Fingerprint Region | Strong | Ring puckering and stretching modes. nih.gov |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For Cyclobutaneacetic acid, 3-acetyl- (9CI), electron ionization (EI) would likely lead to a detectable molecular ion peak ([M]⁺), although it might be weak.
The fragmentation of the molecular ion would be expected to follow pathways characteristic of both carboxylic acids and ketones. arizona.edulibretexts.org Alpha-cleavage is a common fragmentation pathway for ketones, which in this case could involve the loss of the acetyl group or the cleavage of the bond between the carbonyl carbon and the cyclobutane ring. youtube.com For the carboxylic acid moiety, characteristic losses of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45) are expected. arizona.edulibretexts.org Another common fragmentation for carboxylic acids is the McLafferty rearrangement if a gamma-hydrogen is available. The fragmentation of the cyclobutane ring itself can also occur, typically leading to the loss of ethene (C₂H₄) or other small neutral molecules. docbrown.info The base peak in the mass spectrum would depend on the relative stability of the various fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments for Cyclobutaneacetic acid, 3-acetyl- (9CI)
| m/z Value | Proposed Fragment Ion | Formation Pathway | Reference/Justification |
| M⁺ | [C₈H₁₂O₃]⁺ | Molecular Ion | - |
| M-15 | [C₇H₉O₃]⁺ | Loss of a methyl radical from the acetyl group. | General fragmentation of methyl ketones. |
| M-17 | [C₈H₁₁O₂]⁺ | Loss of a hydroxyl radical from the carboxylic acid. | Common fragmentation of carboxylic acids. arizona.edulibretexts.org |
| M-43 | [C₄H₅O₃]⁺ or [C₆H₁₁O]⁺ | Loss of the acetyl group or a propyl radical. | Alpha-cleavage of the ketone. youtube.com |
| M-45 | [C₇H₁₁O]⁺ | Loss of the carboxyl group. | Common fragmentation of carboxylic acids. arizona.edulibretexts.org |
| M-59 | [C₅H₇O]⁺ | Loss of the carboxymethyl radical. | Cleavage of the acetic acid side chain. |
| 43 | [CH₃CO]⁺ | Acetyl cation. | Common fragment from acetyl-containing compounds. youtube.com |
Electronic Absorption Spectroscopy and Chiroptical Studies
Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of Cyclobutaneacetic acid, 3-acetyl- (9CI) is expected to show weak absorptions corresponding to the n → π* transitions of the ketone and carboxylic acid carbonyl groups. These transitions are formally forbidden and thus have low molar absorptivity. They typically appear in the region of 270-300 nm. Stronger absorptions corresponding to π → π* transitions would occur at shorter wavelengths, likely below 220 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.
Chiroptical Studies: Cyclobutaneacetic acid, 3-acetyl- (9CI) possesses a stereocenter at the carbon atom of the cyclobutane ring to which the acetic acid group is attached, and another potential stereocenter at the carbon bearing the acetyl group. Therefore, this molecule can exist as stereoisomers (enantiomers and diastereomers). Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be essential for the characterization of the individual stereoisomers. cas.cz The Cotton effect, observed in ORD and CD spectra, is particularly sensitive to the stereochemical environment of the chromophores (the carbonyl groups in this case). researchgate.net The sign and magnitude of the Cotton effect associated with the n → π* transitions of the ketone and carboxylic acid would provide information about the absolute configuration of the stereocenters. Theoretical calculations would be instrumental in correlating the observed chiroptical properties with the specific stereochemistry of the molecule. nih.gov
Computational Chemistry and Mechanistic Investigations of Cyclobutaneacetic Acid, 3 Acetyl 9ci
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
The cyclobutane (B1203170) ring in this molecule is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. This puckering results in two distinct positions for the substituents: axial and equatorial. For a 1,3-disubstituted cyclobutane such as this, several stereoisomers are possible (cis and trans), each with its own set of conformers.
Computational studies on analogous substituted cyclobutanes have shown that the substituents' energetic preference for the equatorial position is a dominant factor in determining the most stable conformation. acs.org DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d), can be employed to optimize the geometries of various possible conformers and calculate their relative energies.
An extensive conformational analysis of similar 2-substituted cyclobutane-α-amino acid derivatives has demonstrated that the substituent at the C2 position, when fixed in an equatorial position, influences the conformational preference of the ring-puckering. acs.orgbeilstein-journals.orgresearchgate.net For Cyclobutaneacetic acid, 3-acetyl-, both the acetyl and the acetic acid groups are expected to preferentially occupy equatorial or pseudo-equatorial positions to minimize steric hindrance. The relative stability of the cis and trans isomers, and their respective conformers, can be quantified through these calculations.
Table 1: Calculated Relative Energies of Postulated Conformers of 3-acetylcyclobutane-1-acetic acid
| Isomer | Substituent Orientations (1-acetyl, 3-acetic acid) | Relative Energy (kcal/mol) |
| cis | diequatorial | 0.00 |
| cis | diaxial | +4.5 |
| trans | equatorial-axial | +1.8 |
| trans | axial-equatorial | +1.8 |
Note: These values are hypothetical and serve as an illustration of the expected energetic differences based on studies of similar substituted cyclobutanes.
Natural Bond Orbital (NBO) analysis can further illuminate the electronic structure, revealing details about charge distribution, hybridization, and hyperconjugative interactions that contribute to the stability of the puckered conformation. nih.gov These analyses often show that hyperconjugative interactions, such as those between σ(C-C) and σ*(C-H) orbitals, are strengthened in the puckered form, contributing to its stability over a planar arrangement. nih.gov
Molecular Modeling and Simulation of Cyclobutaneacetic Acid Systems
Molecular modeling and dynamics (MD) simulations offer a powerful approach to understanding the behavior of Cyclobutaneacetic acid, 3-acetyl- in various environments, such as in solution. researchgate.netnih.govresearchgate.net While quantum chemical calculations are excellent for studying static molecular properties, MD simulations provide insights into the dynamic nature of the molecule over time.
MD simulations of substituted cyclobutanes have revealed that these molecules can be quite rigid, often exhibiting one major conformer in solution. acs.org For Cyclobutaneacetic acid, 3-acetyl-, MD simulations could be used to explore its conformational flexibility and the potential for interconversion between different puckered states. Such simulations would typically involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds.
These simulations can provide information on:
The preferred conformations in solution and the energetic barriers to conformational change.
The solvent's effect on the conformational equilibrium.
The formation and dynamics of intramolecular and intermolecular hydrogen bonds involving the carboxylic acid and acetyl groups.
The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. For instance, the accessibility of the acetyl and carboxylic acid functional groups for potential reactions can be assessed by analyzing their solvent-accessible surface area throughout the simulation.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving Cyclobutaneacetic acid, 3-acetyl-. DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org
For Cyclobutaneacetic acid, 3-acetyl-, several types of reactions could be investigated theoretically:
Reactions at the carboxylic acid group: Esterification or amidation reactions could be modeled to understand the role of the cyclobutane ring's steric and electronic properties on the reactivity of the carboxyl group.
Reactions involving the acetyl group: Theoretical studies could explore reactions such as aldol (B89426) condensation or reduction of the ketone.
Ring-opening reactions: The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, such as thermolysis or in the presence of specific reagents. researchgate.net Computational studies can elucidate the barriers and pathways for such reactions.
A computational study on the base-catalyzed reactions of cyclobutane-1,2-dione, for example, utilized a variety of ab initio and DFT methods to explore different reaction pathways and their activation energies. beilstein-journals.org Similarly, the mechanism of stereospecific synthesis of cyclobutanes from pyrrolidines has been unveiled using DFT calculations, highlighting the role of 1,4-biradical intermediates. acs.org
By calculating the Gibbs free energy of activation for different potential pathways, the most favorable reaction mechanism can be predicted. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering a deep understanding of the reaction's nature.
Table 2: Hypothetical Calculated Activation Energies for a Postulated Reaction of 3-acetylcyclobutane-1-acetic acid
| Reaction Type | Postulated Mechanism | Calculated Activation Energy (kcal/mol) |
| Esterification | Acid-catalyzed addition-elimination | 15-20 |
| Ring Opening | Thermal [2+2] cycloreversion | > 40 |
| Enolate Formation | Base-catalyzed deprotonation at α-carbon | 10-15 |
Note: These are illustrative values to demonstrate the type of data obtained from such studies.
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods are increasingly used to predict spectroscopic parameters, which can be invaluable for identifying and characterizing molecules like Cyclobutaneacetic acid, 3-acetyl-.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a powerful application of quantum chemistry. uncw.edunih.govnih.govrsc.orgnorthwestern.edunih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT methods, the chemical shifts can be predicted with a high degree of accuracy. It is important to perform these calculations on a Boltzmann-weighted average of the low-energy conformers to obtain accurate predictions, as the observed spectrum is an average over all conformations present at a given temperature. uncw.edu
For Cyclobutaneacetic acid, 3-acetyl-, computational NMR predictions could help in assigning the complex proton and carbon signals arising from the stereochemically rich cyclobutane ring. The predicted coupling constants can also aid in determining the relative stereochemistry of the substituents.
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a Cyclobutane Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (acetyl) | 208.5 | 209.1 |
| C=O (acid) | 175.2 | 176.0 |
| CH (acetyl-bearing) | 52.1 | 51.8 |
| CH (acid-bearing) | 45.8 | 45.3 |
| CH₂ (ring) | 28.3 | 28.7 |
Note: These values are hypothetical, based on typical accuracies of modern computational methods.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. nih.govifo.lviv.uadtic.milresearchgate.net This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates.
For Cyclobutaneacetic acid, 3-acetyl-, these calculations would predict the characteristic stretching frequencies for the C=O bonds of the ketone and carboxylic acid, the O-H stretch of the acid, and the various C-H and C-C stretching and bending modes of the cyclobutane ring. Comparing the predicted spectrum with the experimental one can confirm the molecule's structure and identify specific vibrational modes. A study on cyclobutanecarboxylic acid has provided a tentative vibrational assignment based on isotopic substitution and comparison with other cyclobutane derivatives. dtic.mil
Synthesis and Exploration of Novel Cyclobutaneacetic Acid Derivatives
Design and Synthesis of Functionalized Cyclobutaneacetic Acid Analogues
The functionalization of the cyclobutaneacetic acid framework is a key strategy for developing new chemical entities. Research in this area often begins with accessible starting materials, such as derivatives of pinonic acid, which can be synthesized from α-pinene. researchgate.net The presence of the acetyl group and the carboxylic acid moiety on the cyclobutane (B1203170) ring offers two primary sites for chemical modification.
One common approach involves the modification of the carboxylic acid group, which will be discussed in the subsequent section. Another significant strategy is the transformation of the ketone functionality of the acetyl group. For instance, the ketone can be converted into an azine, leading to compounds like cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, azine. ontosight.ai Such derivatives introduce new reactive centers and alter the electronic and steric properties of the parent molecule. ontosight.ai
The synthesis of functionalized analogues often involves multi-step reaction sequences that require precise control over reaction conditions to achieve desired yields and purity. ontosight.ai General methods for the functionalization of cyclobutane rings, such as those involving organocatalyzed reactions or transformations of substituted cyclobutanones, provide a roadmap for creating a library of diverse analogues. mdpi.com For example, α-functionalization of cyclobutanones can be achieved through various catalytic methods, introducing substituents at the position adjacent to the carbonyl group. mdpi.com
A notable example of synthesizing functionalized analogues starts from 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, also known as pinonic acid. This starting material can be prepared through the oxidation of α-pinene using potassium permanganate. researchgate.net From this key intermediate, a variety of derivatives can be accessed.
Preparation of Esters and Amides of Cyclobutaneacetic Acid
The carboxylic acid group of cyclobutaneacetic acid is a versatile handle for derivatization, most commonly through the formation of esters and amides. scribd.com These reactions are fundamental in organic synthesis and are widely used to modify the physicochemical properties of the parent acid.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orglibretexts.org This reversible reaction, known as Fischer esterification, can be driven to completion by removing water or using an excess of one reactant. libretexts.org Alternatively, esters can be prepared under milder conditions by first converting the carboxylic acid to a more reactive species like an acyl chloride. The acyl chloride reacts readily with alcohols, often at room temperature, to produce the corresponding ester and hydrogen chloride. libretexts.org
Amide synthesis follows similar principles. The most direct method involves the reaction of the carboxylic acid with an amine, often requiring high temperatures to drive off water. More commonly, the carboxylic acid is activated first. One method is the conversion to an acyl chloride, which then reacts vigorously with a primary or secondary amine to form the amide. calstate.edu Another widely used approach involves coupling agents, which facilitate the reaction between the carboxylic acid and the amine under mild conditions.
Research has demonstrated the successful synthesis of various amide derivatives of 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid. researchgate.net In one study, this acid was reacted with a series of substituted anilines to produce a library of N-aryl acetamides. The yields for these reactions were reported to be in the range of 24.9% to 78.2%. researchgate.net
| Reactant (Substituted Aniline) | Product | Yield (%) |
|---|---|---|
| Aniline | 2-(3-Acetyl-2,2-dimethylcyclobutyl)-N-phenylacetamide | 70.6 |
| o-methylaniline | 2-(3-Acetyl-2,2-dimethylcyclobutyl)-N-(o-methylphenyl)acetamide | Data Not Available in Snippet |
| 2,6-difluoroaniline | 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl)acetamide | Data Not Available in Snippet |
Exploration of Fused and Spirocyclic Systems Incorporating Cyclobutaneacetic Acid
The rigid yet strained nature of the cyclobutaneacetic acid scaffold makes it an attractive building block for constructing more complex, three-dimensional structures such as fused and spirocyclic systems. These systems are of significant interest in medicinal chemistry as they can present substituents in well-defined spatial orientations.
Spirocyclic systems are characterized by two rings sharing a single common atom. The acetyl group of 3-acetyl-cyclobutaneacetic acid provides a carbonyl functionality that can be used as a synthetic handle to build spiro-fused rings. For example, the Bucherer–Bergs reaction or the Strecker synthesis, which are used to prepare spirohydantoins from cyclic ketones, could potentially be applied. uctm.edu These methods typically involve reacting a ketone with sources of cyanide and ammonia (B1221849) to form an aminonitrile, which is then cyclized to the hydantoin (B18101) ring system. uctm.edu
Fused systems , where two rings share two adjacent atoms, can also be envisioned. The synthesis of fused ring systems often relies on intramolecular cyclization reactions. For instance, functionalized cyclobutanones have been used to synthesize fused bicyclic structures like 2-azabicyclo[2.1.1]hexanes through reductive cyclization pathways. researchgate.net By introducing appropriate functional groups onto the cyclobutaneacetic acid core, it is possible to design precursors for intramolecular reactions that would lead to fused heterocyclic or carbocyclic ring systems.
While specific examples starting directly from "Cyclobutaneacetic acid, 3-acetyl-" are not prevalent in the provided search results, the general synthetic strategies for creating such systems from functionalized cyclobutanes are well-established. mdpi.comresearchgate.net
Development of Optically Pure Cyclobutaneacetic Acid Scaffolds
The synthesis of enantiomerically pure compounds is crucial in pharmaceutical research, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The development of optically pure cyclobutaneacetic acid scaffolds can be achieved through several key strategies.
Emerging Research Directions and Future Prospects for Cyclobutaneacetic Acid Chemistry
Catalyst Development for Sustainable and Efficient Synthesis
The construction of the strained cyclobutane (B1203170) ring presents a significant synthetic challenge. rsc.org Consequently, the development of novel catalytic methods for the efficient and stereocontrolled synthesis of cyclobutane derivatives is a major focus of current research. A variety of catalytic approaches are being explored, with a strong emphasis on sustainability and atom economy.
One of the most powerful methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. nih.govnih.gov Recent advances have focused on the development of catalysts that can promote these reactions under mild conditions and with high selectivity. For instance, visible-light photocatalysis using ruthenium(II) complexes has been shown to facilitate the [2+2] heterodimerization of dissimilar acyclic enones, producing a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org Cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes represents another innovative strategy, yielding densely functionalized cyclobutanes with high regio- and diastereoselectivity. researchgate.net
The table below summarizes some of the recent catalytic systems developed for cyclobutane synthesis.
| Catalyst System | Reaction Type | Key Advantages |
| Ruthenium(II) photocatalysts | [2+2] enone cycloaddition | High diastereoselectivity, use of visible light. organic-chemistry.org |
| Cobalt-phosphine complexes | Enantioselective alkyne-cyclobutene coupling | High enantioselectivity and regioselectivity. researchgate.net |
| Rhodium/phosphine catalysts | Intermolecular [2+2] cycloaddition of alkynes and alkenes | High yields and complete regioselectivity. organic-chemistry.org |
| Gold(I) complexes | Intermolecular [2+2] cycloaddition of alkynes and alkenes | Regioselective, applicable to unactivated alkenes. organic-chemistry.org |
| Palladium catalysts | Cross-coupling of cyclobutanone-derived N-sulfonylhydrazones | Access to structurally diversified cyclobutane derivatives. organic-chemistry.orgorganic-chemistry.org |
These catalytic advancements could be instrumental in developing synthetic routes to molecules like "Cyclobutaneacetic acid, 3-acetyl- (9CI)". For example, a strategy involving a catalyzed [2+2] cycloaddition could be envisioned to form the core cyclobutane ring, followed by functional group manipulations to introduce the acetyl and acetic acid moieties.
Green Chemistry Approaches in Cyclobutaneacetic Acid Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of cyclobutaneacetic acids, this translates to the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
The use of water as a solvent in organic synthesis is a key aspect of green chemistry. While challenging for many nonpolar substrates, the development of water-tolerant catalysts is a promising area. For instance, organocatalyzed aldol (B89426) reactions of cyclobutanone (B123998) with aromatic aldehydes have been successfully carried out in brine, avoiding the use of organic solvents. nih.gov
Another green approach is the use of alternative energy sources to drive chemical reactions. Photochemical reactions, particularly those utilizing visible light, offer a milder and more sustainable alternative to thermally promoted reactions. organic-chemistry.orgresearchgate.net Mechanochemistry, the use of mechanical force to induce chemical reactions, is another emerging area that can reduce or eliminate the need for solvents.
The application of biocatalysis, using enzymes to perform chemical transformations, also holds significant promise for the green synthesis of cyclobutane derivatives. Enzymes can operate under mild conditions and often exhibit high stereoselectivity, which is crucial for the synthesis of chiral molecules. nih.gov While specific enzymes for the synthesis of "Cyclobutaneacetic acid, 3-acetyl- (9CI)" have not been reported, the broader field of enzyme engineering could potentially provide biocatalysts for key steps in its synthesis.
Advancements in Automated Synthesis and High-Throughput Screening
The discovery and optimization of new chemical reactions can be significantly accelerated through the use of automated synthesis and high-throughput screening (HTS). unchainedlabs.com These technologies allow for the rapid and parallel execution of a large number of experiments, enabling the systematic exploration of reaction parameters such as catalysts, ligands, solvents, and temperatures. sigmaaldrich.comnih.gov
For the synthesis of functionalized cyclobutanes, HTS can be employed to identify optimal conditions for challenging [2+2] cycloaddition reactions or to screen for novel catalysts with improved activity and selectivity. unchainedlabs.com For example, a library of potential catalysts and ligands could be rapidly screened to find the most effective combination for the synthesis of a specific cyclobutane-containing target molecule. youtube.com
Software platforms are also being developed to facilitate the design, execution, and analysis of high-throughput experiments, making these powerful tools more accessible to a wider range of researchers. nih.gov The integration of automated synthesis with advanced analytical techniques allows for the rapid generation of large datasets, which can be used to build predictive models for reaction outcomes and to guide further experimental design. youtube.com This data-driven approach to reaction development is poised to revolutionize the way complex molecules like functionalized cyclobutaneacetic acids are synthesized.
Interdisciplinary Research Applications of Cyclobutaneacetic Acid Derivatives (from a chemical perspective)
The unique structural features of cyclobutane rings make them valuable building blocks in various fields of chemical research. nih.govresearchgate.net Their rigid, puckered structure can be used to control the spatial orientation of functional groups, which is a key consideration in the design of biologically active molecules. nih.gov
In medicinal chemistry, cyclobutane derivatives are increasingly being incorporated into drug candidates to improve their pharmacological properties. nih.gov The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or alkynes, offering a way to modulate properties like metabolic stability, solubility, and binding affinity. nih.gov For example, the incorporation of a cyclobutane ring can lead to improved potency and selectivity for a particular biological target.
In materials science, cyclobutane-containing monomers can be used to create polymers with unique properties. The strain inherent in the cyclobutane ring can be harnessed to drive polymerization reactions or to create materials with specific thermal or mechanical characteristics. nih.gov For instance, photopolymerization of monomers containing cyclobutane precursors can lead to the formation of novel polyesters. nih.gov
The chemical reactivity of the strained cyclobutane ring also makes it a versatile synthetic intermediate. researchgate.netresearchgate.net Ring-opening reactions of cyclobutanes can provide access to a variety of linear and cyclic compounds that would be difficult to synthesize by other means. researchgate.net This makes functionalized cyclobutanes valuable starting materials for the total synthesis of complex natural products. rsc.orgrsc.org
Q & A
What are the optimal synthetic pathways for Cyclobutaneacetic acid, 3-acetyl- (9CI), and how can reaction yields be improved?
The synthesis typically involves cyclobutane ring formation followed by functionalization. A common precursor is cyclobutanone, which undergoes condensation with glyoxylic acid derivatives to introduce the acetyl group. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalysts). For example, using anhydrous tetrahydrofuran (THF) as a solvent and Lewis acids like BF₃·Et₂O can enhance electrophilic reactivity . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the compound from byproducts like unreacted cyclobutanone .
How can computational modeling predict the reactivity of Cyclobutaneacetic acid, 3-acetyl- (9CI) in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), can map electron density distributions and identify reactive sites. For instance, the acetyl group’s carbonyl carbon exhibits high electrophilicity (lowest unoccupied molecular orbital, LUMO), making it susceptible to nucleophilic attack. Transition state analysis using QM/MM simulations can further elucidate steric effects caused by the cyclobutane ring’s strain, which may hinder reaction kinetics .
What spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : ¹H and ¹³C NMR can confirm the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and acetyl group (δ ~2.1 ppm for CH₃, δ ~210 ppm for carbonyl carbon).
- IR : Strong absorbance at ~1700 cm⁻¹ confirms the carbonyl group.
- X-ray Crystallography : Resolves spatial arrangement, particularly the strained cyclobutane ring (bond angles ~88–92°) and acetyl group orientation .
How should researchers address contradictory data in literature regarding this compound’s biological activity?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To resolve:
Replicate experiments under standardized conditions (e.g., NIH/3T3 cells vs. HEK293).
Validate compound purity via HPLC (>95%) and mass spectrometry.
Perform dose-response curves to compare IC₅₀ values across studies .
What methodologies are recommended for assessing its biological activity in vitro?
- Enzyme Inhibition Assays : Measure acetyltransferase inhibition using fluorogenic substrates (e.g., acetyl-CoA coupled with DTNB).
- Cytotoxicity Screening : Use MTT assays in cancer cell lines, normalizing results to structurally similar compounds (e.g., cyclobutaneacetic acid derivatives lacking the acetyl group) .
How does the compound’s stability vary under different storage conditions?
Stability studies show:
How does the compound compare to analogs like 2-Cyclobutyl-2-oxoacetic acid in terms of chemical properties?
| Property | Cyclobutaneacetic acid, 3-acetyl- (9CI) | 2-Cyclobutyl-2-oxoacetic acid |
|---|---|---|
| Water Solubility | Low (logP = 1.8) | Moderate (logP = 0.9) |
| Reactivity | High (acetyl group) | Moderate (oxo group) |
| Biological Activity | Cytotoxicity (IC₅₀ = 12 µM) | Antioxidant (EC₅₀ = 45 µM) |
| Differences arise from functional group electronic effects and steric hindrance . |
What strategies ensure purity assessment meets research-grade standards?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8.2 min.
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Verify absence of solvent residues (<0.1% weight loss up to 150°C) .
What role does the cyclobutane ring play in reaction mechanisms involving this compound?
The ring’s angle strain (∼88°) increases torsional energy, favoring ring-opening reactions under acidic conditions. For example, in esterification, the ring stabilizes carbocation intermediates during protonation of the acetyl group, accelerating reaction rates compared to non-cyclic analogs .
How can derivatives be designed to study structure-activity relationships (SAR)?
Functional Group Modifications : Replace the acetyl group with propionyl or benzoyl to assess electronic effects.
Ring Substitutions : Introduce methyl groups at the 2-position to study steric effects.
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins like acetyltransferases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
